Comparison of CYP450 Isozyme Inhibition: 2-Methyl-3-nitrobenzamide vs. 4-Chloro-3-nitrobenzamide Analogs
The compound's 2-methyl-3-nitrobenzamide motif is hypothesized to confer a distinct CYP450 inhibition profile compared to the 4-chloro-3-nitrobenzamide analog (CAS not specified). While direct head-to-head data for this pair is unavailable, a Hypothesis comment notes that a related compound with an IC50 of 28 μM is considered neither potent nor selective [1]. This suggests the target compound may exhibit moderate CYP450 inhibition, crucial for early ADMET profiling.
| Evidence Dimension | CYP450 Inhibition |
|---|---|
| Target Compound Data | IC50 ~ 28 µM (reported for a related compound, potential proxy) |
| Comparator Or Baseline | 4-Chloro-3-nitrobenzamide analog (no data available) |
| Quantified Difference | N/A due to missing comparator data |
| Conditions | In vitro CYP450 inhibition assay (unspecified isoform) |
Why This Matters
Understanding the CYP450 liability early is critical for drug discovery programs to avoid later-stage attrition due to metabolic issues; this compound's potential profile provides a starting point for selectivity optimization.
- [1] Hypothesis.is. Comment on PubMed Commons entry for a related compound. 2017 Sep 23. View Source
